3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a fused benzofuran and chromene ring system, along with a methoxy group and a naphthyl substituent. Such compounds are of significant interest in the fields of medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with suitable reagents can yield the desired furochromene structure .
In an industrial setting, the production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furochromene derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound has shown promise in biological assays, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the furochromene core .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one include other furochromenes and benzofuran derivatives. Some examples are:
5-hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one: This compound shares the furochromene core but differs in the substituents, leading to different biological activities.
10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione: Another derivative with a similar core structure but different functional groups, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-methoxy-10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C26H16O4/c1-28-18-8-9-19-20-12-21-23(17-7-6-15-4-2-3-5-16(15)10-17)14-29-24(21)13-25(20)30-26(27)22(19)11-18/h2-14H,1H3 |
InChI Key |
QFTTXYAQBHOXJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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